

Application Notes: Dihydroxyaluminum Sodium Carbonate as an Antacid in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Dihydroxyaluminum sodium carbonate*

Cat. No.: *B082158*

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Introduction

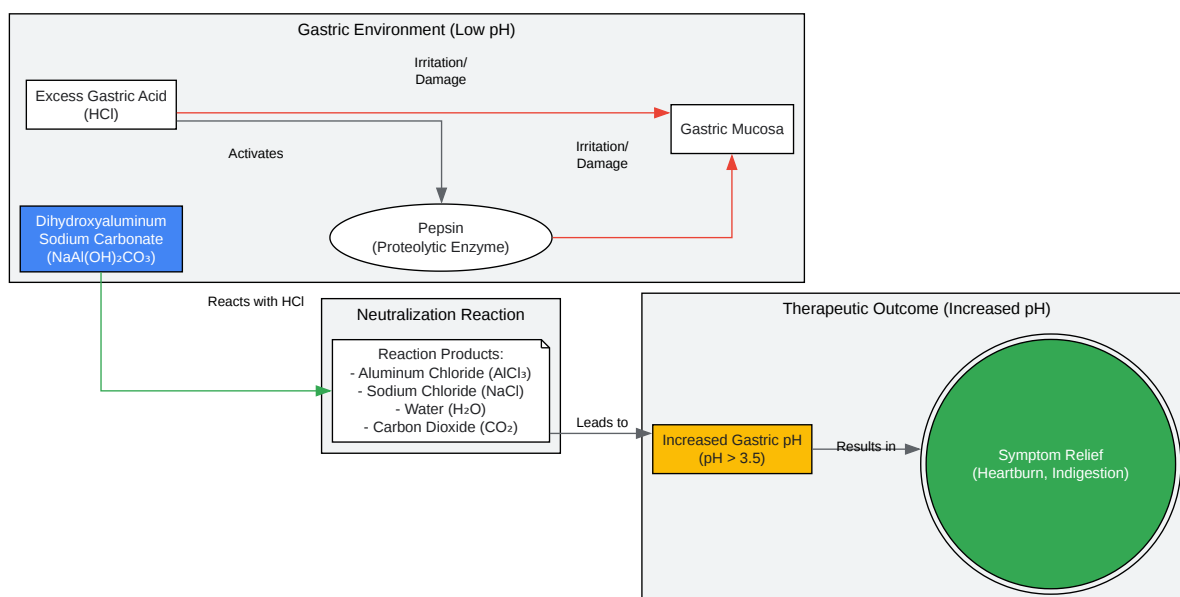
Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula $\text{CH}_2\text{AlNaO}_5$, is a widely utilized active pharmaceutical ingredient (API) in over-the-counter (OTC) antacid formulations.[1][2] It is a basic compound that effectively neutralizes excess gastric acid, providing relief from conditions such as heartburn, acid indigestion, and sour stomach.[1][3][4] DASC offers a dual-action mechanism, combining the rapid acid-neutralizing capability of sodium carbonate with the sustained buffering effect of an aluminum compound.[1] This unique combination allows for quick symptom relief while minimizing the potential for acid rebound. Its amorphous powder form makes it suitable for various dosage forms, most commonly chewable tablets.[1][5]

Mechanism of Action

The primary mechanism of action for **dihydroxyaluminum sodium carbonate** is direct chemical neutralization of hydrochloric acid (HCl) in the stomach.[6][7] Upon ingestion, the compound reacts with gastric acid, increasing the pH of the stomach contents. This reduction in acidity alleviates the corrosive effects of acid on the esophageal and gastric mucosa.[7][8] The neutralization reaction proceeds as follows:



This reaction not only consumes excess protons (H^+) but also inhibits the activity of pepsin, a proteolytic enzyme that is most active in a highly acidic environment.[3][8] By raising the gastric pH from approximately 1.5 to above 3.5, the proteolytic action of pepsin is significantly reduced, further protecting the stomach lining.[7]



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Caption: Mechanism of **Dihydroxyaluminum Sodium Carbonate** as an Antacid.

Quantitative Data Summary

The following tables summarize key quantitative parameters for **dihydroxyaluminum sodium carbonate** relevant to its use in pharmaceutical formulations.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	$\text{CH}_2\text{AlNaO}_5$ (or $\text{NaAl}(\text{OH})_2\text{CO}_3$)	[1][9]
Molecular Weight	~144.0 g/mol	[9][10]
Appearance	White to off-white amorphous powder	[1][10]
pH (1 in 25 suspension)	9.9 - 10.2	[9]
Loss on Drying	≤ 14.5%	[9]

| Sodium Content | 15.2% - 16.8% |[9] |

Table 2: Performance and Quality Attributes

Parameter	Specification / Value	Reference
Theoretical Acid-Neutralizing Capacity (ANC)	0.0278 mEq/mg	[9][11]
USP Required ANC	≥ 75.0% of theoretical value	[9][12]
Assay (as $\text{CH}_2\text{AlNaO}_5$, dried basis)	98.3% - 107.9%	[9][12]
Isopropyl Alcohol Limit	≤ 1.0%	[9]
Mercury Limit	≤ 1 ppm	[9][12]
Accelerated Stability (40°C, 75% RH)	Degradation rate: 1.2% per month	[1]

| Long-Term Stability (25°C, ambient humidity) | Stable for up to 36 months |[1] |

Experimental Protocols

Detailed methodologies for critical quality and performance assessments of **Dihydroxyaluminum Sodium Carbonate** are provided below.

Protocol 1: Determination of Acid-Neutralizing Capacity (ANC)

This protocol is based on the United States Pharmacopeia (USP) General Chapter <301>.[4][13][14] It employs a back-titration method to determine the amount of acid neutralized by a given quantity of the antacid.

Materials:

- OMNIS Titrator or equivalent pH meter/titrator system
- Magnetic stirrer and stir bar
- 250 mL beakers
- Standardized 1.0 N Hydrochloric Acid (HCl)
- Standardized 0.5 N Sodium Hydroxide (NaOH)
- CO₂-free deionized water
- **Dihydroxyaluminum sodium carbonate** sample (powder or finely ground tablets)

Procedure:

- Sample Preparation: Accurately weigh a quantity of the powdered sample equivalent to the minimum single dose recommended in the labeling.[5][15] For bulk powder, weigh approximately 425 mg of the undried material.[9]
- Transfer the weighed sample to a 250 mL beaker.

- Add 70 mL of CO₂-free deionized water and mix with a magnetic stirrer for 1 minute.[\[13\]](#)[\[15\]](#)
- Acid Digestion: While stirring continuously, accurately pipette 30.0 mL of 1.0 N HCl into the beaker.
- Continue stirring at 37°C ± 3°C for exactly 15 minutes after the acid addition.[\[13\]](#)[\[15\]](#)
- Back-Titration: Immediately begin titrating the excess HCl with 0.5 N NaOH to a stable endpoint of pH 3.5.[\[13\]](#)[\[14\]](#) The pH should remain stable for 10-15 seconds.
- Blank Determination: Perform a blank titration by repeating steps 3-6 with 30.0 mL of 1.0 N HCl and 70 mL of water, omitting the antacid sample.
- Calculation: Calculate the Acid-Neutralizing Capacity in mEq per gram of sample using the following formula: $ANC \text{ (mEq/g)} = [(VB - VS) \times NNaOH] / W$ Where:
 - VB = Volume of NaOH used for the blank titration (mL)
 - VS = Volume of NaOH used for the sample titration (mL)
 - NNaOH = Normality of the NaOH solution (mEq/mL)
 - W = Weight of the DASC sample (g)

Protocol 2: In Vitro Dissolution Study

This protocol outlines a standard method for evaluating the dissolution profile of DASC from a solid dosage form, such as a chewable tablet.[\[16\]](#)[\[17\]](#)

Materials:

- USP Dissolution Apparatus 2 (Paddle Apparatus)
- Dissolution vessels (900 mL)
- Water bath set to 37°C ± 0.5°C
- Syringes and cannula filters (e.g., 0.45 µm)

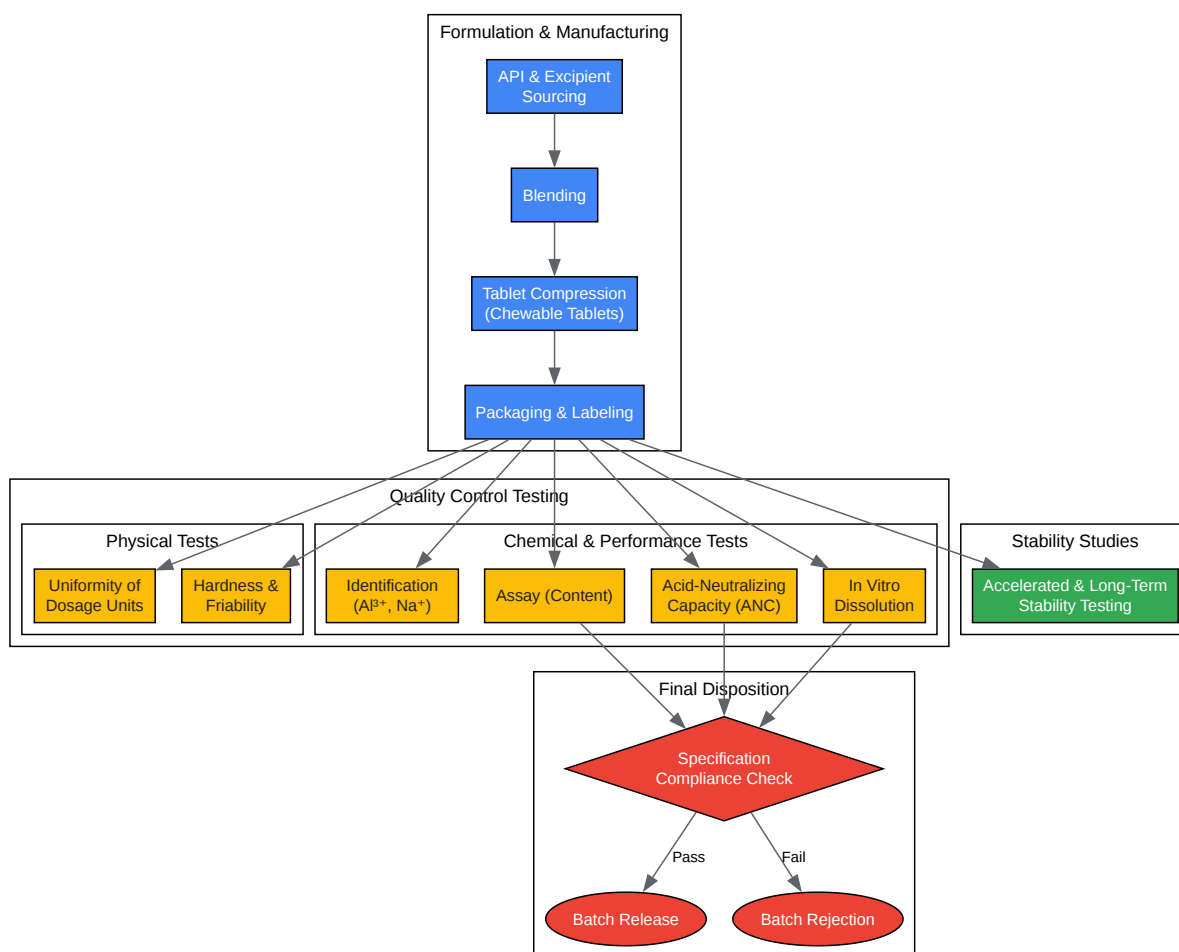
- UV-Vis Spectrophotometer or HPLC system for analysis
- Dissolution Medium: 900 mL of 0.1 N HCl (pH ~1.2)

Procedure:

- Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. Set the paddle speed to 50 RPM and the temperature to $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$.
- Medium Preparation: De-aerate and pre-warm the 0.1 N HCl dissolution medium to 37°C .
- Test Initiation: Place one DASC tablet into each dissolution vessel. Immediately start the apparatus.
- Sampling: Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Immediately filter each sample through a $0.45\ \mu\text{m}$ filter to prevent undissolved particles from interfering with the analysis.
- Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
- Sample Analysis: Analyze the concentration of the active ingredient in the filtered samples. Since DASC reacts with the acid medium, dissolution is often monitored by measuring the amount of aluminum that has dissolved, for instance, using Flame Atomic Absorption Spectrophotometry (FAAS) or a validated titration assay on the collected samples.[\[17\]](#)
- Data Analysis: Calculate the cumulative percentage of the labeled amount of DASC dissolved at each time point, correcting for the removed sample volumes. Plot the percentage dissolved against time to generate the dissolution profile.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quality control and evaluation of a pharmaceutical formulation containing **Dihydroxyaluminum Sodium Carbonate**.



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Caption: Quality Control Workflow for DASC Pharmaceutical Formulations.

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